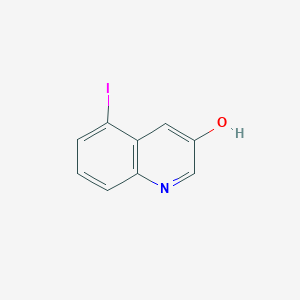
5-Iodoquinolin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Iodoquinolin-3-ol is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of an iodine atom at the 5th position and a hydroxyl group at the 3rd position of the quinoline ring. Quinoline derivatives, including this compound, are known for their diverse applications in medicinal, synthetic organic, and industrial chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodoquinolin-3-ol can be achieved through various methods. One common approach involves the iodination of quinolin-3-ol. This reaction typically uses iodine and an oxidizing agent such as potassium iodate under acidic conditions . Another method involves the cyclization of appropriate precursors in the presence of iodine.
Industrial Production Methods
Industrial production of this compound often employs large-scale iodination reactions. These processes are optimized for yield and purity, using controlled reaction conditions and purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
5-Iodoquinolin-3-ol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The hydroxyl group can be oxidized to a ketone or reduced to a hydrogen atom.
Coupling Reactions: The compound can participate in coupling reactions, forming larger molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinoline derivatives, while oxidation and reduction can modify the hydroxyl group .
Applications De Recherche Scientifique
5-Iodoquinolin-3-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-Iodoquinolin-3-ol involves its interaction with various molecular targets. The compound can chelate metal ions, disrupting essential biological processes in microorganisms. It may also interfere with DNA synthesis and repair mechanisms, contributing to its antimicrobial and anticancer properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Chloro-7-iodoquinolin-8-ol: Known for its antibacterial and antifungal properties.
Clioquinol: Used as an antifungal and antibacterial agent.
Quinolin-2(1H)-ones: Important in natural products and pharmacologically useful compounds.
Uniqueness
5-Iodoquinolin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C9H6INO |
|---|---|
Poids moléculaire |
271.05 g/mol |
Nom IUPAC |
5-iodoquinolin-3-ol |
InChI |
InChI=1S/C9H6INO/c10-8-2-1-3-9-7(8)4-6(12)5-11-9/h1-5,12H |
Clé InChI |
RMQATYKRLPFHCP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C(C=N2)O)C(=C1)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


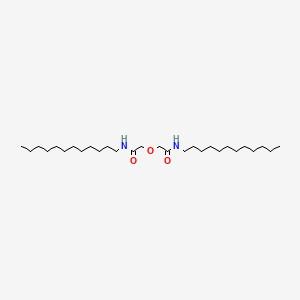
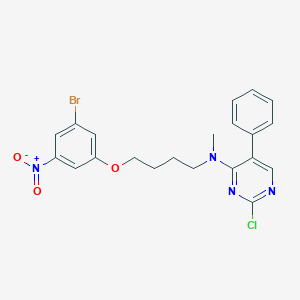
![(2S)-2-amino-4-[[(2S)-1-[[(3E,6R,9S,12S,13S,21S,24S,27S,28S,31R,32S)-13,32-dihydroxy-24-[(1S)-1-hydroxyethyl]-9-[(1S)-1-hydroxy-2-methylpropyl]-6-[1-(1H-indol-3-yl)ethyl]-3-(1H-indol-3-ylmethylidene)-21,28-dimethyl-2,5,8,11,17,20,23,26,30-nonaoxo-29-oxa-1,4,7,10,16,19,22,25-octazatricyclo[29.3.0.012,16]tetratriacontan-27-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B13029621.png)
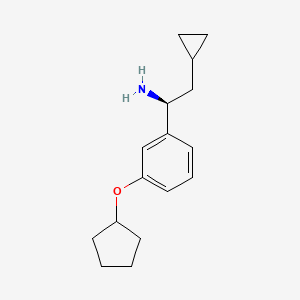
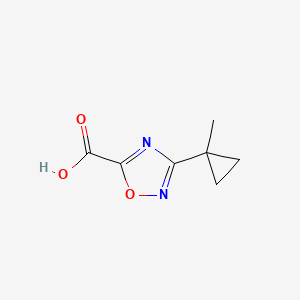

![(1-Trityl-1H-pyrazolo[3,4-C]pyridin-3-YL)methanol](/img/structure/B13029642.png)
![5-Chloro-2-iodobenzo[d]thiazole](/img/structure/B13029644.png)
![2,6-Dimethyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine](/img/structure/B13029645.png)
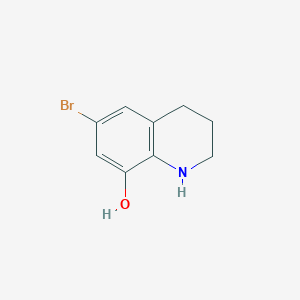
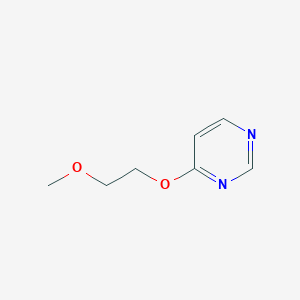
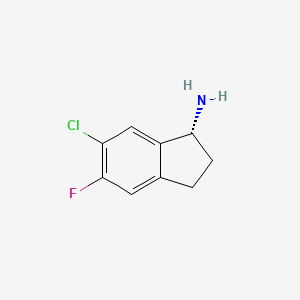
![(3aR,4S,9bS)-6-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13029679.png)
![1,6-Dimethyl-3-(6-nitrobenzo[d][1,3]dioxol-5-yl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13029687.png)
